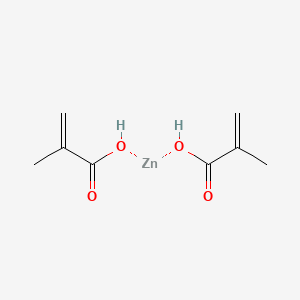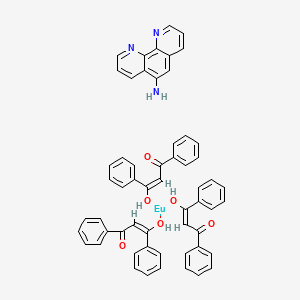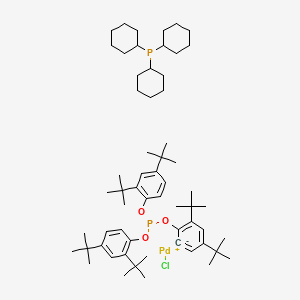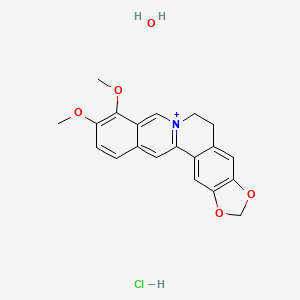
Bariumtartrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Barium tartrate can be synthesized using a simple single diffusion sol-gel method. The process involves mixing acetic acid, sodium metasilicate, tartaric acid, and barium chloride in specific concentrations and pH values . The gel is prepared by mixing these solutions and allowing it to set in glass tubes. After setting, the supernatant tartaric acid solution is poured over the gel and left undisturbed for crystal growth . This method is preferred due to its simplicity and cost-effectiveness, allowing crystal growth at room temperature without sophisticated technology .
Chemical Reactions Analysis
Barium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . For example, when barium tartrate reacts with hydrochloric acid, it forms barium chloride and tartaric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Barium tartrate can be compared with other tartrate compounds, such as potassium tartrate and sodium tartrate. While all these compounds share similar chemical structures, barium tartrate is unique due to its specific applications in pyrotechnics and its ferroelectric and piezoelectric properties . Potassium tartrate and sodium tartrate, on the other hand, are more commonly used in food and beverage industries as stabilizers and emulsifiers .
Conclusion
Barium tartrate is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it valuable in the study of ferroelectric and piezoelectric materials, as well as in pyrotechnics. The simple and cost-effective methods for synthesizing barium tartrate crystals further enhance its utility in various fields.
Properties
Molecular Formula |
C4H4BaO6 |
|---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
barium(2+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
HQYOWPDUMCBSLQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


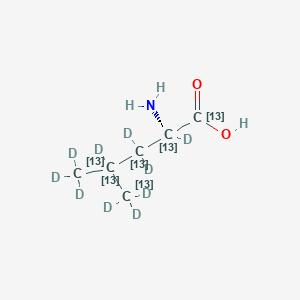
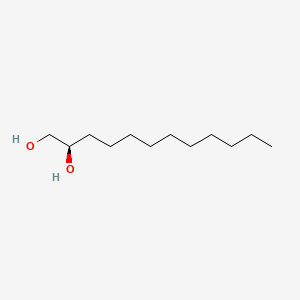
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)

